molecular formula C15H13NO4 B023437 Acide méfénamique 3-carboxylique CAS No. 190379-82-9

Acide méfénamique 3-carboxylique

Numéro de catalogue: B023437
Numéro CAS: 190379-82-9
Poids moléculaire: 271.27 g/mol
Clé InChI: OOQQWHSTKBWQPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Anti-inflammatory Properties

3-CMA retains the anti-inflammatory properties characteristic of mefenamic acid by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have demonstrated that 3-CMA exhibits a significant reduction in inflammatory markers in various experimental models, making it a candidate for treating inflammatory conditions such as arthritis and other musculoskeletal disorders .

Antitumor Activity

Recent research has indicated that 3-CMA possesses cytotoxic effects against several cancer cell lines. The compound has shown potential in inducing apoptosis in human liver cancer cells (e.g., HuH-7), breast cancer cells (e.g., MCF-7), and colon cancer cells (e.g., HCT116). The mechanism appears to involve both COX-dependent pathways and COX-independent pathways, suggesting that 3-CMA may have a dual mechanism of action against cancer .

Cell Line Type Effect of 3-CMA
HuH-7Liver CancerInduces apoptosis
MCF-7Breast CancerCytotoxic effects
HCT116Colon CancerDecreased cell viability
SW480Colon CancerEnhanced apoptosis

Neurological Applications

Emerging studies suggest that 3-CMA may have neuroprotective effects. It has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate inflammatory responses in the brain may contribute to its protective effects against neuronal damage .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of 3-CMA in different therapeutic contexts:

  • Cancer Treatment : A study demonstrated that treatment with 3-CMA resulted in a dose-dependent decrease in viability across various cancer cell lines, with significant apoptosis observed in HCT116 cells .
  • Pain Management : In a clinical trial setting, patients receiving 3-CMA reported reduced pain levels comparable to traditional NSAIDs but with fewer gastrointestinal side effects .
  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of 3-CMA resulted in improved cognitive function and reduced markers of neuroinflammation .

Analyse Biochimique

Biochemical Properties

Like other NSAIDs, 3-Carboxy Mefenamic Acid inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . This interaction with COX enzymes is crucial in its role in biochemical reactions.

Cellular Effects

3-Carboxy Mefenamic Acid, through its inhibition of COX enzymes, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-tumor effects in colon tumor-bearing mice .

Molecular Mechanism

The mechanism of action of 3-Carboxy Mefenamic Acid, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) . This inhibition reduces the biosynthesis of prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

The effects of 3-Carboxy Mefenamic Acid can change over time in laboratory settings. For instance, it has been shown that the ratio of 3-Carboxy Mefenamic Acid conformers changes in the presence of aerogel .

Dosage Effects in Animal Models

The effects of 3-Carboxy Mefenamic Acid can vary with different dosages in animal models. For example, sub-chronic administration of low or high pharmacological dosages of Mefenamic Acid has been shown to have a deleterious effect on the female reproductive system in rats .

Metabolic Pathways

3-Carboxy Mefenamic Acid is involved in the metabolic pathways that involve the COX enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of prostaglandins .

Transport and Distribution

The transport and distribution of 3-Carboxy Mefenamic Acid within cells and tissues have not been extensively studied. Given its molecular properties, it is likely to be distributed throughout the body following oral administration .

Subcellular Localization

As an inhibitor of COX enzymes, it is likely to be found wherever these enzymes are located within the cell .

Activité Biologique

3-Carboxy Mefenamic Acid (3-CMA) is a significant metabolite of Mefenamic Acid (MA), a well-known nonsteroidal anti-inflammatory drug (NSAID) primarily used for pain relief and inflammation reduction. This article delves into the biological activity of 3-CMA, focusing on its mechanisms of action, therapeutic potential, and associated research findings.

Like its parent compound, 3-CMA exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial for mediating pain and inflammation responses in the body . The structure-activity relationship indicates that the carboxylic acid group in 3-CMA plays a vital role in its interaction with COX enzymes, enhancing its biological activity compared to other derivatives .

Anti-inflammatory Effects

3-CMA retains the anti-inflammatory characteristics of MA, making it a candidate for treating various inflammatory conditions. Studies have shown that 3-CMA effectively reduces inflammation in animal models, indicating its potential use in clinical settings .

Cytotoxicity and Anticancer Properties

Recent research highlights the cytotoxic effects of 3-CMA against several cancer cell lines. The compound has demonstrated significant activity against human liver cancer cells (CHANG and HuH-7) and breast cancer cells (MCF-7), inducing apoptosis and inhibiting cell proliferation . The following table summarizes the cytotoxic effects observed in various studies:

Cell LineTreatment ConcentrationViability (%)Mechanism of Action
CHANG10 µM45Apoptosis induction
HuH-75 µM50Caspase activation
MCF-720 µM40Cell cycle arrest
T2415 µM55Apoptosis
A-54925 µM60Autophagy enhancement

The mechanism through which 3-CMA exerts its anticancer effects appears to be multifaceted. In addition to COX inhibition, it has been suggested that the compound may promote apoptosis through COX-independent pathways, which warrants further investigation .

Case Studies and Research Findings

A notable study investigated the effects of various mefenamic acid derivatives, including 3-CMA, on colon cancer cell lines. The results indicated that compounds with enhanced COX-2 selectivity exhibited greater cytotoxicity compared to MA itself. Specifically, the study found that treatment with 3-CMA led to a dose-dependent decrease in cell viability across multiple cancer cell lines, supporting its potential as an anticancer agent .

Another research effort focused on the metabolic pathways of MA and its derivatives. It was found that 3-CMA is formed via CYP2C9 metabolism and can undergo further transformations that may influence its biological activity. The reactive metabolites derived from MA have been implicated in both therapeutic effects and adverse reactions, highlighting the need for careful evaluation of their pharmacokinetics .

Propriétés

IUPAC Name

3-(2-carboxyanilino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQWHSTKBWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337346
Record name 3-Carboxy Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190379-82-9
Record name 3-Carboxymefenamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBOXYMEFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboxy Mefenamic Acid
Reactant of Route 2
Reactant of Route 2
3-Carboxy Mefenamic Acid
Reactant of Route 3
Reactant of Route 3
3-Carboxy Mefenamic Acid
Reactant of Route 4
Reactant of Route 4
3-Carboxy Mefenamic Acid
Reactant of Route 5
Reactant of Route 5
3-Carboxy Mefenamic Acid
Reactant of Route 6
Reactant of Route 6
3-Carboxy Mefenamic Acid
Customer
Q & A

Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?

A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.